molecular formula C8H12N2O B2714149 N-[2-(1H-pyrrol-1-yl)ethyl]acetamide CAS No. 73627-16-4

N-[2-(1H-pyrrol-1-yl)ethyl]acetamide

Cat. No.: B2714149
CAS No.: 73627-16-4
M. Wt: 152.197
InChI Key: AINNREVYHRIRIC-UHFFFAOYSA-N
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Description

N-[2-(1H-pyrrol-1-yl)ethyl]acetamide is an organic compound with the molecular formula C8H12N2O It is a derivative of pyrrole, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[2-(1H-pyrrol-1-yl)ethyl]acetamide can be synthesized through several methods. One common approach involves the reaction of 2-(1H-pyrrol-1-yl)ethanamine with acetic anhydride under mild conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-(1H-pyrrol-1-yl)ethanamine and acetic anhydride.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or ethanol at room temperature.

    Procedure: The 2-(1H-pyrrol-1-yl)ethanamine is dissolved in the solvent, and acetic anhydride is added dropwise with stirring. The reaction mixture is then stirred for several hours.

    Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-pyrrol-1-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: 2-(1H-pyrrol-1-yl)ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(1H-pyrrol-1-yl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of bioactive molecules with potential therapeutic properties.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-pyrrol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby influencing the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrrol-1-yl)ethanamine: A precursor in the synthesis of N-[2-(1H-pyrrol-1-yl)ethyl]acetamide.

    N-(2-pyridyl)acetamide: A structurally similar compound with a pyridine ring instead of a pyrrole ring.

    N-(2-thienyl)acetamide: Contains a thiophene ring, offering different electronic properties compared to the pyrrole derivative.

Uniqueness

This compound is unique due to its specific combination of the pyrrole ring and the acetamide group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(2-pyrrol-1-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-8(11)9-4-7-10-5-2-3-6-10/h2-3,5-6H,4,7H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINNREVYHRIRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 140 g of ethylenediamine and 300 g of 2,5-dimethoxytetrahydrofuran in 2000 ml of dioxane and 1700 ml of glacial acetic acid is stirred and refluxed for 6 hours. The reaction mixture is then cooled and the solvents evaporated under reduced pressure at 60°. The dark residue is taken up in methylene chloride and ice and basified with 3N aqueous sodium hydroxide. The organic layer is separated and extracted into 5 N aqueous hydrochloric acid. The acid extract is made basic with cooling and is extracted with methylene chloride. The organic phase is dried over magnesium sulfate, treated with 10 g of charcoal and filtered. The methylene chloride is evaporated under reduced pressure to give an N-acetyl-2-(1-pyrrolyl)-ethylamine as an oil.
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
reactant
Reaction Step One
Quantity
1700 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of ethylenediamine (12 g), 2,5-dimethoxytetrahydrofuran (29 g), dioxane (400 ml), and acetic acid (200 ml) is refluxed for 4 hr and then stirred at 20° to 30° C. for 10 hr. The solvents are removed under reduced pressure, the residue is dissolved in chloroform and the solution is washed successively with conc. sodium bicarbonate and water. The organic phase is dried over magnesium sulfate, filtered and evaporated. The residue is crystallized from ethyl acetate-diethyl ether to give the title compound (20 g): mp 59°-60° C., ir(CHCl3) 3420 and 1660 cm-1, nmr-(CDCl3) δ 1.92(s), 3.25(dd), 3.62(dd), 3.99(dd), 4.06(dd), 6.00(s), 6.18(t) and 6.77(t), and anal. calc'd. for C8H12N2O: C, 63.13% H, 7.95% N, 18.41% and found: C, 63.27% H, 7.87% N, 18.51%.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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